molecular formula C10H17NO3 B1468660 1-Pentanoylpyrrolidine-3-carboxylic acid CAS No. 1310248-27-1

1-Pentanoylpyrrolidine-3-carboxylic acid

Cat. No.: B1468660
CAS No.: 1310248-27-1
M. Wt: 199.25 g/mol
InChI Key: IRTHVZIFPJFHMM-UHFFFAOYSA-N
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Description

1-Pentanoylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a carboxylic acid moiety at the 3-position of the pyrrolidine ring and a pentanoyl group (valeryl group) at the 1-position. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity and bioactivity, particularly in targeting enzymes or receptors involved in neurological and metabolic disorders.

Properties

CAS No.

1310248-27-1

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

1-pentanoylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-2-3-4-9(12)11-6-5-8(7-11)10(13)14/h8H,2-7H2,1H3,(H,13,14)

InChI Key

IRTHVZIFPJFHMM-UHFFFAOYSA-N

SMILES

CCCCC(=O)N1CCC(C1)C(=O)O

Canonical SMILES

CCCCC(=O)N1CCC(C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Properties/Applications References
1-Pentanoylpyrrolidine-3-carboxylic acid 1-pentanoyl, 3-carboxylic acid Not explicitly reported N/A Hypothesized use in peptide mimics or enzyme inhibitors Inferred
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1-methyl, 5-oxo, 3-carboxylic acid Calculated: 157.16 42346-68-9 High purity (>99%); used in synthetic intermediates
1-Benzyl-pyrrolidine-3-carboxylic acid amide 1-benzyl, 3-carboxylic acid amide 204.27 115687-29-1 Catalog-listed for medicinal chemistry research
3-Piperidinecarboxylic acid Piperidine ring, 3-carboxylic acid Calculated: 143.18 498-95-3 Laboratory chemical; rigid backbone for scaffold design
1-[2-Amino-1-(3-phenoxyphenyl)ethyl]-pyrrolidine-3-carboxylic acid Complex substitution at 1-position Calculated: 368.43 886363-87-7 Specialized synthetic target with amino-phenoxy modifications

Structural Flexibility vs. Rigidity

  • Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring (e.g., 1-benzyl-pyrrolidine-3-carboxylic acid amide) offers greater conformational flexibility compared to the six-membered piperidine ring (3-piperidinecarboxylic acid), which may influence binding affinity in drug-receptor interactions .

Preparation Methods

Enantioselective Hydrogenation Method

One of the most prominent and economically viable methods for preparing pyrrolidine-3-carboxylic acid derivatives, including 1-Pentanoylpyrrolidine-3-carboxylic acid, is the enantioselective hydrogenation of suitable precursors.

Process Overview:

  • The method involves catalytic hydrogenation of pyrrolidine derivatives under moderate conditions.
  • A chiral catalyst system is employed to achieve high enantiomeric purity (>99.9% ee).
  • The reaction is typically conducted under hydrogen pressure (e.g., 40 bar) at around 30°C for approximately 20 hours.
  • Post-reaction, the mixture is treated to separate the catalyst and isolate the product via pH adjustments and solvent extraction.

Key Reaction Conditions and Yields:

Parameter Details
Catalyst Chiral Ru-based or Pd-based catalysts
Temperature 25–30°C
Hydrogen Pressure 40 bar
Reaction Time 18–20 hours
Solvents Dioxane, methanol, aqueous NaOH
Purity of Product >99.9% enantiomeric excess (ee)
Yield Typically 58–88% after purification

Example from Patent Data:

  • A reaction mixture containing trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine was stirred, evaporated, and then treated with aqueous NaOH to form an emulsion.
  • After stirring and solvent removal, acidification precipitated the product, which was filtered and dried.
  • The final product was obtained as a white solid with >99% purity and >99.9% ee, with yields ranging from 58% to 88% depending on the specific derivative and conditions.

Organocatalytic Enantioselective Michael Addition

An alternative synthetic route involves organocatalytic enantioselective Michael addition reactions, which allow the construction of 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess.

Method Highlights:

  • The reaction uses carboxylate-substituted enones and nitroalkanes as substrates.
  • Organocatalysts promote the Michael addition to form intermediates that cyclize into pyrrolidine-3-carboxylic acid derivatives.
  • This method is concise and efficient, achieving high enantiomeric purity (up to 97% ee).

Advantages:

  • Avoids the use of metal catalysts, reducing potential contamination.
  • Mild reaction conditions.
  • Suitable for synthesizing various alkyl-substituted derivatives.

Limitations:

  • Primarily demonstrated for 5-methylpyrrolidine-3-carboxylic acid; extension to 1-Pentanoyl derivatives may require further optimization.

Summary Table of Preparation Methods

Method Catalyst Type Key Conditions Yield (%) Enantiomeric Excess (ee) Notes
Enantioselective Hydrogenation Ru or Pd-based chiral 25–30°C, 40 bar H₂, 18–20 h 58–88 >99.9% High purity, scalable, well-established
Organocatalytic Enantioselective Michael Addition Organocatalysts (non-metal) Mild, two-step process Variable Up to 97% Metal-free, efficient for alkyl-substituted derivatives
Pd-Catalyzed γ-C(sp³)−H Olefination Pd(II)/Pd(0) with ligands Room temp, ligand-enabled Not specified Not specified Novel, broad scope, potential for adaptation

Detailed Research Findings and Notes

  • The enantioselective hydrogenation method is the most documented and industrially relevant approach, offering excellent stereochemical control and product purity. The process benefits from mild reaction conditions and straightforward product isolation procedures, making it economically favorable.

  • Organocatalytic Michael addition represents a strategic synthetic approach that reduces reliance on metal catalysts and offers a concise route to enantiomerically enriched pyrrolidine derivatives. However, its application to this compound specifically requires further experimental validation.

  • The palladium-catalyzed γ-C(sp³)−H olefination method is an emerging technology that allows direct functionalization of carboxylic acids, potentially streamlining the synthesis of complex pyrrolidine structures. Its adaptability may open new avenues for preparing this compound derivatives with diverse substitution patterns.

Q & A

Q. What are the recommended synthetic routes for 1-Pentanoylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of pyrrolidine derivatives typically involves acylation or alkylation of the pyrrolidine core. For this compound, a plausible route includes:
  • Step 1 : Coupling pentanoyl chloride with pyrrolidine-3-carboxylic acid under basic conditions (e.g., triethylamine in anhydrous THF at 0–5°C) .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Optimization : Reaction yield depends on solvent polarity, temperature control (to avoid side reactions like over-acylation), and stoichiometric ratios. For example, maintaining a 1:1.2 molar ratio of pyrrolidine-3-carboxylic acid to pentanoyl chloride minimizes unreacted starting material .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies proton environments (e.g., acylated pyrrolidine protons at δ 3.5–4.0 ppm; pentanoyl methyl protons at δ 0.9–1.0 ppm) .
  • ¹³C NMR : Confirms carbonyl groups (carboxylic acid at ~170 ppm; pentanoyl at ~175 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 214.1 for C₁₁H₁₇NO₃) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer :
  • Storage : Store at –20°C in inert, anhydrous solvents (e.g., DMSO) to prevent hydrolysis of the acyl group .
  • Handling : Use nitrogen atmosphere during weighing to avoid moisture absorption. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidine derivatives like this compound across different studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) to isolate compound-specific effects .
  • Meta-Analysis : Compare structural analogs (e.g., 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid ) to identify activity trends. For example, electron-withdrawing substituents may enhance enzyme inhibition .
  • Data Triangulation : Combine in vitro assays (e.g., enzyme kinetics) with computational docking to validate target interactions .

Q. What computational modeling strategies are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states for acylation or hydrolysis reactions. Key parameters include bond dissociation energies (e.g., C–N bond in pentanoyl group) and solvation effects .
  • Molecular Dynamics (MD) : Simulate interactions in polar solvents (e.g., water vs. DMSO) to predict stability and aggregation behavior .

Q. How can researchers design experiments to investigate the stereochemical influence of this compound on biological targets?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each isomer’s activity .
  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding-site interactions and stereochemical preferences .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound between synthetic batches?

  • Methodological Answer :
  • Batch Comparison : Analyze impurities via LC-MS to identify byproducts (e.g., unreacted starting material or diastereomers) .
  • Solvent Calibration : Ensure NMR spectra are acquired under identical conditions (e.g., DMSO-d⁶ as solvent, 500 MHz instrument) to eliminate solvent or equipment bias .

Reaction Design Table

Reaction Type Key Parameters Yield Optimization Tips Reference
AcylationTemp: 0–5°C; Solvent: THFUse slow reagent addition to control exotherms
PurificationColumn chromatography (EtOAc/Hexane)Pre-adsorb compound on silica pre-column
Stability TestingStorage: –20°C in anhydrous DMSOPeriodic HPLC checks every 3 months

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